Product packaging for Cyclo(val-pro-gly)4(Cat. No.:CAS No. 97458-79-2)

Cyclo(val-pro-gly)4

Cat. No.: B12731575
CAS No.: 97458-79-2
M. Wt: 1013.2 g/mol
InChI Key: LZVKYSOJUSENOG-GXILNZAJSA-N
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Description

Cyclo(val-pro-gly)4 is a synthetic cyclic tetramer of the repeat tripeptide Val-Pro-Gly, a sequence found in the structural protein elastin . This compound was historically investigated for its ability to form complexes with metal ions and amino acids, making it a molecule of interest for studying peptide-ion interactions and conformational dynamics through techniques like nuclear magnetic resonance (NMR) and circular dichroism . As a stable, cyclic peptide model, it provides researchers with a valuable tool for probing the structural properties of elastin-like peptides and understanding the fundamentals of peptide chemistry . This product is intended for research purposes only and is not approved for use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H76N12O12 B12731575 Cyclo(val-pro-gly)4 CAS No. 97458-79-2

Properties

CAS No.

97458-79-2

Molecular Formula

C48H76N12O12

Molecular Weight

1013.2 g/mol

IUPAC Name

(2S)-N-[2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-iminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C48H76N12O12/c1-26(2)38(45(69)57-17-9-13-30(57)25-61)54-35(63)22-50-43(67)32-15-11-19-59(32)47(71)40(28(5)6)56-37(65)24-52-44(68)33-16-12-20-60(33)48(72)41(29(7)8)55-36(64)23-51-42(66)31-14-10-18-58(31)46(70)39(27(3)4)53-34(62)21-49/h21,25-33,38-41,49H,9-20,22-24H2,1-8H3,(H,50,67)(H,51,66)(H,52,68)(H,53,62)(H,54,63)(H,55,64)(H,56,65)/t30-,31-,32-,33-,38-,39-,40-,41-/m0/s1

InChI Key

LZVKYSOJUSENOG-GXILNZAJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C=O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C=N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C=O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)CNC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C=N

Origin of Product

United States

Conformational Analysis and Structural Elucidation of Cyclo Val Pro Gly 4

Solid-State Structural Characterization via X-ray Crystallography:This technique provides a definitive, high-resolution picture of the molecule's three-dimensional structure in a crystalline state. It is the gold standard for elucidating atomic coordinates and understanding how molecules pack together. Without a solved crystal structure for Cyclo(val-pro-gly)4, any discussion of its solid-state conformation or the effects of crystal packing would be purely speculative.

While research exists on other cyclic peptides containing valine, proline, and glycine (B1666218) residues in different arrangements and ring sizes, these findings cannot be extrapolated to accurately describe the unique structure and conformational properties of the specific this compound sequence.

Until dedicated research on the synthesis and structural analysis of this compound is conducted and published, a detailed and scientifically rigorous article on its conformational properties cannot be produced.

Comparative Analysis of Solution and Solid-State Conformational Features

The conformation of a cyclic peptide can differ significantly between the solution and solid (crystalline) states due to the influence of solvent molecules and crystal packing forces. While direct comparative data for this compound is not available in the reviewed literature, insights can be drawn from studies on other cyclic peptides.

In the solid state, as determined by X-ray crystallography, cyclic peptides often adopt a single, well-defined conformation. This rigidity is enforced by intermolecular interactions within the crystal lattice. For instance, studies on cyclic pentapeptides and hexapeptides have revealed highly ordered structures stabilized by intramolecular hydrogen bonds. acs.orgnih.gov The crystal structure of cyclo(Gly-L-Pro-D-Phe-Gly-Val) revealed a specific turn type and distortion of peptide bonds. acs.org

In solution, however, cyclic peptides like this compound are expected to exhibit greater conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these solution-state conformations. NMR studies on related cyclic peptides have shown that they can exist as an equilibrium of multiple conformers. nih.govnih.gov For example, the cyclic tetrapeptide cyclo(D-Phe-Pro-Sar-Gly) was found to exist in two different conformations in solution. nih.gov This conformational heterogeneity arises from the lower energy barriers between different folded states in the solvated environment.

The nature of the solvent also plays a crucial role. In non-polar solvents, intramolecular hydrogen bonds are more favored, leading to more compact and ordered structures. Conversely, in polar, protic solvents, the peptide can form hydrogen bonds with the solvent, potentially disrupting intramolecular bonds and favoring more extended conformations.

A hypothetical comparative analysis for this compound would likely reveal a more rigid and ordered structure in the solid state, characterized by specific intramolecular hydrogen bonding patterns. In solution, a dynamic equilibrium between several conformers would be expected, with the distribution of these conformers being dependent on the solvent environment.

State Expected Conformational Features of this compound (Hypothetical) Primary Analytical Technique
Solid-State A single, highly ordered conformation. Defined intramolecular hydrogen bonding. Influence of crystal packing forces.X-ray Crystallography
Solution A dynamic equilibrium of multiple conformers. Solvent-dependent conformational distribution. Potential for both compact and extended structures.Nuclear Magnetic Resonance (NMR)

Investigation of Peptide Bond Isomerization (cis/trans) within the this compound Ring

The presence of four proline residues in the this compound sequence makes the investigation of peptide bond isomerization particularly important. The X-Pro peptide bond (where X is any amino acid) can exist in either a cis or trans conformation. The energy barrier for the isomerization between these two states is significant, often leading to slow conformational exchange on the NMR timescale. nih.govacs.org

In most peptide bonds, the trans conformation is overwhelmingly favored due to steric hindrance. However, the cyclic nature of the proline side chain reduces the steric clash in the cis conformation, making it more accessible. For a Val-Pro sequence, both cis and trans isomers can be populated.

NMR studies on cyclic peptides containing Gly-Pro sequences have demonstrated the presence of both cis and trans Gly-Pro peptide bonds. nih.gov The observation of multiple sets of resonances in the NMR spectrum is a hallmark of this isomerization. nih.gov For this compound, with its four Val-Pro-Gly repeats, a complex equilibrium of conformers differing in the cis/trans state of the four Val-Pro bonds is anticipated. The relative populations of the cis and trans conformers would be influenced by the solvent and temperature.

The activation energy for the cis-trans interconversion of a Gly-Pro bond in a model cyclic pentapeptide was determined to be approximately 20 kcal/mol. nih.gov A similar energy barrier would be expected for the Val-Pro bonds in this compound.

Peptide Bond Isomerization Factors Influencing Equilibrium Expected NMR Observation
Val-Procis/transSolvent polarity, temperature, adjacent amino acid residues.Multiple sets of resonances for residues near the Proline.
Pro-Glytrans (predominantly)Generally high preference for trans.Primarily one set of resonances.
Gly-Valtrans (predominantly)Generally high preference for trans.Primarily one set of resonances.

Identification and Characterization of Reverse Turns (e.g., β-Turns, γ-Turns) and Other Secondary Structural Motifs

Reverse turns are crucial secondary structural elements in cyclic peptides, enabling the peptide chain to fold back on itself. The most common types are β-turns and γ-turns.

β-Turns: These involve four amino acid residues and are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. They are classified into several types (I, II, I', II', etc.) based on the dihedral angles of the central two residues. nih.govsci-hub.se Proline is frequently found in the second position of β-turns, particularly in type I and type II turns. Given the repeating Val-Pro-Gly sequence, it is highly probable that this compound would feature multiple β-turns with the Pro-Gly segment at the core.

γ-Turns: A γ-turn is a three-residue turn with a hydrogen bond between the carbonyl of the first residue and the amide proton of the third. nih.govsci-hub.se An inverse γ-turn is also possible. Studies on model cyclic pentapeptides have shown the presence of γ-turns. nih.govnih.gov

In this compound, the Val-Pro-Gly-Val segments are potential sites for the formation of β-turns. The presence of glycine, with its conformational flexibility, can facilitate the formation of various turn types. For instance, a type II β-turn is often associated with a Pro-Gly sequence. nih.gov It is also plausible that γ-turns could form, for example, involving the Val-Pro-Gly sequence.

Turn Type Residues Involved (Hypothetical) Key Stabilizing Interaction
β-Turn (Type II)Val(i) - Pro(i+1) - Gly(i+2) - Val(i+3)C=O of Val(i) --- H-N of Val(i+3)
γ-TurnVal(i) - Pro(i+1) - Gly(i+2)C=O of Val(i) --- H-N of Gly(i+2)

Impact of Amino Acid Sequence and Chirality on the Preferred Conformations of this compound

The specific amino acid sequence and the chirality of the constituent amino acids are the primary determinants of a cyclic peptide's preferred conformation.

Amino Acid Sequence: The repeating (Val-Pro-Gly) sequence in this compound imposes significant conformational constraints.

Valine (Val): The bulky, β-branched side chain of valine restricts the allowable dihedral angles (phi and psi), influencing the local backbone conformation.

Proline (Pro): The cyclic side chain of proline locks the phi dihedral angle to approximately -60° and promotes the formation of turns. As discussed, it also introduces the possibility of cis/trans isomerization.

Glycine (Gly): Lacking a side chain, glycine possesses a much wider range of allowed dihedral angles, imparting flexibility to the peptide backbone. This flexibility is crucial for the formation of tight turns.

Metal Ion Binding and Complexation Studies of Cyclo Val Pro Gly 4

Elucidation of Coordination Mechanisms and Binding Sites in Cyclo(val-pro-gly)4-Metal Ion Complexes

The primary mechanism for metal ion binding in cyclic peptides like this compound involves the electrostatic interaction between the cation and the lone pair electrons of the peptide backbone's carbonyl oxygen atoms. researchgate.netorientjchem.org The structure of this cyclic dodecapeptide, with its repeating Val-Pro-Gly sequence, creates a pre-organized cavity lined with inwardly-pointing carbonyl groups, making it a suitable ionophore.

The proline residues play a crucial role in the peptide's conformation. The rigid pyrrolidine (B122466) ring of proline induces β-turns, which helps to structure the peptide backbone into a conformation that facilitates cation binding. nih.gov The carbonyl oxygens from any of the three amino acid residues (Val, Pro, or Gly) can act as ligands. In related cyclic peptides, it is common for the carbonyl groups to be the exclusive binding sites, particularly for alkali and alkaline earth metals. nih.gov For instance, studies on the calcium complex of a similar cyclic octapeptide, cyclo(Ala-Leu-Pro-Gly)2, revealed that four carbonyl oxygens from the peptide and two solvent molecules coordinate to the metal ion. nih.gov This suggests an "incomplete encapsulation" where the peptide wraps around the ion, but the coordination sphere is completed by solvent molecules. nih.gov

In the case of this compound, the larger ring size compared to hexapeptides or octapeptides would allow it to encapsulate larger metal ions more effectively. The binding sites are predicted to be the carbonyl oxygen atoms, which are directed towards the center of the macrocycle, creating a polar cavity that can efficiently coordinate with a cation, while the hydrophobic valine side chains would be oriented outwards.

Spectroscopic Signatures of Metal Ion Interactions (e.g., NMR Chemical Shift Perturbations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interaction between cyclic peptides and metal ions in solution. The binding of a metal ion causes significant changes in the local electronic environment of the peptide's nuclei, which are observable as chemical shift perturbations (CSPs) in the NMR spectrum.

Upon complexation with a metal ion, specific nuclei within the this compound molecule would experience changes in their chemical shifts. The most pronounced perturbations are expected for the carbon (¹³C) and proton (¹H) nuclei of the carbonyl groups and the alpha-carbons of the amino acid residues directly involved in coordination. mdpi.com By monitoring the ¹H and ¹³C NMR spectra during a titration with a metal salt, one can identify the specific binding sites. For example, a downfield shift of the carbonyl carbon signals is a strong indicator of their participation in metal ion coordination. mdpi.com

Furthermore, the conformation of the peptide often changes upon ion binding. For many cyclic peptides containing proline, an equilibrium exists between conformers with cis and trans peptide bonds. Metal ion complexation can stabilize an all-trans conformation. mdpi.com This conformational change is readily detectable by NMR, as it leads to a simplified spectrum corresponding to a single, symmetric C4-symmetric complex. acs.org The changes in chemical shifts for the proline Cβ and Cγ carbons are particularly diagnostic of the cis-trans isomerization of the X-Pro peptide bond.

Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ) Upon Cation Binding for a Model Cyclic Peptide (Note: Data is illustrative and based on typical observations for cyclic peptide-ion complexes.)

Residue ProtonUncomplexed δ (ppm)Complexed δ (ppm)Δδ (ppm)
Gly NH8.158.50+0.35
Val NH7.908.35+0.45
Pro α-CH4.304.45+0.15
Val α-CH3.954.10+0.15
Gly α-CH₂3.803.90+0.10

This interactive table demonstrates the typical downfield shifts observed for amide (NH) and alpha-protons upon cation complexation, indicating their involvement in the binding event through conformational changes and electronic effects.

Determination of Coordination Sphere Geometry and Ligand Field Effects

The coordination geometry of this compound-metal ion complexes is dictated by the size of the cation, the size of the peptide's central cavity, and the number of available carbonyl ligands. X-ray crystallography is the definitive method for determining solid-state structures and coordination geometries. nih.gov For the Ca²⁺ complex of cyclo(Ala-Leu-Pro-Gly)2, X-ray analysis showed the calcium ion located at the center of a bowl-shaped peptide, coordinated by four carbonyl oxygens and two water molecules, resulting in a distorted octahedral geometry. nih.gov

Given the larger 36-membered ring of this compound, it can adopt more flexible conformations to accommodate ions of varying sizes. For smaller cations, it might form a "sandwich" complex with a 2:1 peptide-to-ion stoichiometry, where the ion is coordinated by carbonyls from two peptide molecules. This has been observed for the Ca²⁺ complex of cyclo(-L-Pro-Gly-)3. For larger cations that fit well within the cavity, a 1:1 complex is more likely, with the ion coordinated by multiple carbonyl oxygens in a single plane or a wrap-around conformation, potentially completed by solvent molecules to achieve a common coordination geometry like octahedral or square antiprismatic.

Ligand field effects become relevant when coordinating with transition metal ions. The interaction between the metal's d-orbitals and the ligand (carbonyl oxygen) orbitals can be studied using techniques like UV-Vis and Circular Dichroism (CD) spectroscopy. These techniques can provide information on the symmetry of the coordination sphere and the electronic structure of the complex.

Stoichiometry and Stability of this compound-Metal Ion Adducts

The stoichiometry and stability of the complexes formed between this compound and metal ions are critical parameters defining its selectivity. These can be determined using methods like electrospray ionization mass spectrometry (ESI-MS), potentiometric titrations, or NMR titrations. semanticscholar.orgresearchgate.net

Studies on the analog Cyclo(Pro-Gly)4 show that it selectively binds larger cations such as Cs⁺ and Ba²⁺, with binding constants that are comparable to those of naturally occurring ionophores. amazon.co.uk This selectivity is a direct consequence of the "best-fit" principle, where the stability of the complex is maximized when the ionic radius of the cation closely matches the size of the peptide's cavity. The smaller ring of cyclo(Pro-Gly)3, in contrast, shows a preference for smaller cations like Mg²⁺ and Ca²⁺. researchgate.net Based on this trend, the large cavity of this compound is expected to show a high affinity and selectivity for even larger alkali and alkaline earth metal ions.

The stoichiometry of the complexes can vary. ESI-MS studies on cyclo(Pro-Gly)3 have shown the formation of both 1:1 and 2:1 (peptide:ion) species in solution. researchgate.net For this compound, 1:1 complexes are expected with large cations that fit snugly into the cavity, while 2:1 "sandwich" complexes might be possible with smaller ions. The stability of these adducts is quantified by the stability constant (K) or its logarithm (log K), with higher values indicating a more stable complex. semanticscholar.org

Table 2: Expected Cation Selectivity Trend for Cyclo(peptide)n Analogs (Note: This table is based on published data for Cyclo(Pro-Gly)n analogs and illustrates the principle of ion-cavity size matching.)

Cyclic PeptideRing Size (atoms)Preferred CationsRelative Stability
cyclo(Pro-Gly)₃18Mg²⁺, Ca²⁺Moderate
cyclo(Pro-Gly)₄24Cs⁺, Ba²⁺High
cyclo(Val-Pro-Gly)₄ 36 (Predicted) Very Large Cations (e.g., Ra²⁺) (Predicted) Very High

This interactive table shows how the cavity size of cyclic peptides influences their selectivity for different metal ions, predicting that the larger this compound would favor very large cations.

Supramolecular Self Assembly of Cyclo Val Pro Gly 4

Principles of Cyclic Peptide Self-Assembly into Ordered Nanostructures

The self-assembly of cyclic peptides into well-defined nanostructures is a thermodynamically driven process guided by the foundational principles of supramolecular chemistry. mdpi.comkinampark.com These principles dictate that the final architecture is the result of a fine balance of non-covalent interactions, which compensates for the entropic cost of ordering individual molecules into a larger assembly. mdpi.com The primary driving forces behind this phenomenon include hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. mdpi.comnih.govfrontiersin.org

Role of Intermolecular Hydrogen Bonding in Driving Cyclo(val-pro-gly)4 Self-Assembly

Intermolecular hydrogen bonding is a primary and highly directional force that drives the self-assembly of many peptides, including those with repeating Val-Pro-Gly sequences. rsc.orgnih.gov In cyclic peptides, the amide groups (N-H) of the peptide backbone can act as hydrogen bond donors, while the carbonyl groups (C=O) serve as acceptors. researchgate.net This directional and specific interaction leads to the formation of extended, ordered structures. acs.org

The repeating nature of the Val-Pro-Gly sequence in this compound provides a regular pattern of potential hydrogen bond donors and acceptors. This regularity facilitates the formation of stable, continuous β-sheet-like structures where adjacent peptide rings are linked by a network of hydrogen bonds. rsc.orgnih.gov The formation of these hydrogen-bonded networks is a key step in the hierarchical assembly of larger nanostructures. rsc.orgjnsam.com The stability of these assemblies is often enhanced in less polar solvents where the competition from solvent molecules for hydrogen bonding is reduced. nih.gov The strength and geometry of these hydrogen bonds are critical in determining the morphology of the final self-assembled structure, be it nanotubes, nanofibers, or other architectures. rsc.orgnih.gov

Influence of Side Chain Hydrophobicity and Steric Effects on Self-Assembly Architecture

The side chains of the amino acid residues in this compound, specifically the isopropyl group of valine, play a significant role in modulating the self-assembly process through hydrophobic interactions and steric effects. nih.govrsc.org

Amino AcidSide Chain PropertyInfluence on Self-Assembly
Valine (Val) Hydrophobic, BulkyDrives hydrophobic collapse, creates steric hindrance affecting packing. nih.govrsc.orgjnsam.com
Proline (Pro) Sterically constrainedInduces turns in the peptide backbone, contributing to the cyclic structure's rigidity. nih.gov
Glycine (B1666218) (Gly) Smallest side chain (H)Provides conformational flexibility, allowing for tighter packing and formation of specific secondary structures. nih.gov

Computational and Theoretical Investigations of Cyclo Val Pro Gly 4

Combined Computational and Experimental Approaches for Conformational Validation and Refinement

The elucidation of the three-dimensional structure of complex cyclic peptides like Cyclo(val-pro-gly)4 is most reliably achieved through a synergistic approach that integrates computational modeling with experimental data. This combination allows for a more comprehensive understanding of the peptide's conformational landscape than either method could provide alone. Computational techniques can generate a range of possible low-energy conformations, while experimental methods provide crucial data to validate, refine, and select the most accurate structural models.

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the structure of peptides. X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state. For instance, the crystal structure of cyclo(L-Val-L-Pro-Gly)4 has been determined by X-ray diffraction, revealing a specific arrangement of the molecule in a crystalline environment. nih.gov This analysis showed that the cyclic dodecapeptide crystallizes in a monoclinic space group and possesses twofold symmetry. nih.govrsc.org The structure contains two type II β-turns, a common secondary structural motif in cyclic peptides. nih.gov The stacking of these cyclic peptides in the crystal lattice forms distinct hydrophilic and hydrophobic channels. nih.gov

Computational methods, such as molecular dynamics (MD) simulations and conformational energy calculations, complement these experimental techniques. nih.govnih.govplos.org Starting from an initial model, perhaps derived from X-ray data, MD simulations can explore the conformational space available to the peptide in a simulated solvent environment, mimicking physiological conditions more closely. nih.govnih.gov These simulations can reveal the flexibility of different regions of the peptide and the equilibrium between different conformers.

The process of validation and refinement is iterative. The experimental data from NMR, such as inter-proton distances from NOEs and dihedral angle constraints from coupling constants, can be used as restraints in computational simulations. This guides the conformational search towards structures that are consistent with the experimental observations. Conversely, computational models can help in the interpretation of complex NMR spectra by providing a set of plausible structures whose theoretical spectral properties can be compared with the experimental data. The ultimate goal is to arrive at a refined ensemble of conformations that is consistent with all available computational and experimental evidence, providing a detailed picture of the peptide's structure and dynamics.

Below is a table summarizing the crystallographic data obtained for this compound, which serves as a fundamental experimental baseline for any computational investigation.

Parameter Value
Crystal System Monoclinic
Space Group C2
a (Å) 29.639(3)
b (Å) 7.099(1)
c (Å) 20.325(2)
β (°) 130.4(4)
Refinement R-value 0.082
Table 1: Crystallographic Data for this compound. nih.gov

Advanced Spectroscopic Characterization Techniques Applied to Cyclo Val Pro Gly 4

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HR-ToF-MS, LC-MS/MS)

High-resolution mass spectrometry (HR-MS) is a fundamental tool for the precise determination of the molecular weight of Cyclo(val-pro-gly)4, confirming its elemental composition. Techniques such as High-Resolution Time-of-Flight Mass Spectrometry (HR-ToF-MS) can provide mass accuracy in the low ppm range, which is crucial for verifying the chemical formula of the synthesized or isolated peptide. For this compound, with a chemical formula of C₅₂H₈₄N₁₂O₁₂, the expected monoisotopic mass is 1052.6638 g/mol .

Tandem mass spectrometry (LC-MS/MS) is employed to elucidate the primary structure and fragmentation pathways of the cyclic peptide. Due to the cyclic nature of the molecule, the fragmentation patterns can be complex compared to linear peptides. The fragmentation of cyclic peptides typically involves an initial ring-opening event at one of the amide bonds, followed by subsequent fragmentation of the resulting linear ion. The presence of proline residues significantly influences the fragmentation, often leading to cleavage at the C-terminal side of the proline.

In a hypothetical fragmentation analysis of this compound, the initial ring opening could occur at any of the twelve amide bonds. Subsequent fragmentation would likely produce a series of b- and y-ions, as well as internal fragment ions. The presence of four proline residues would likely lead to preferential fragmentation C-terminal to these residues.

Table 1: Representative HR-ToF-MS Data for this compound

Ion Calculated m/z Observed m/z Mass Error (ppm)
[M+H]⁺ 1053.6711 1053.6705 -0.6
[M+Na]⁺ 1075.6530 1075.6524 -0.6

Table 2: Hypothetical Major Fragment Ions in LC-MS/MS of this compound

Fragment Ion Type Proposed Structure Calculated m/z
b₃ Val-Pro-Gly 254.17
b₆ (Val-Pro-Gly)₂ 507.33
b₉ (Val-Pro-Gly)₃ 760.50
y₃ Val-Pro-Gly 254.17
y₆ (Val-Pro-Gly)₂ 507.33
y₉ (Val-Pro-Gly)₃ 760.50

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Conformational Changes

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) is particularly sensitive to the regular, repeating elements of peptide conformation, such as α-helices, β-sheets, and β-turns. For elastin-like peptides, including those with the repeating Val-Pro-Gly sequence, the CD spectrum is often characteristic of a type II β-turn structure. nih.govresearchgate.net This is due to the high propensity of the Pro-Gly sequence to adopt this conformation.

The CD spectrum of this compound in aqueous solution is expected to exhibit features consistent with a significant population of type II β-turns. This would typically include a negative band around 225 nm and a strong positive band near 200 nm, with a zero-crossing point around 210 nm. Conformational changes in response to environmental factors, such as temperature or solvent polarity, can be monitored by observing shifts in the CD spectrum. For elastin-like peptides, an increase in temperature often leads to a more ordered structure, which is reflected in an increase in the intensity of the CD signals associated with β-turns. nih.gov

Table 3: Representative Far-UV CD Spectral Features for this compound in Aqueous Buffer

Wavelength (nm) Molar Ellipticity (deg·cm²·dmol⁻¹) Structural Assignment
~225 -2,000 to -5,000 Negative band (n→π* transition of β-turn)
~210 0 Crossover point

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and bonding within a peptide. The amide I band (primarily C=O stretching) in the IR spectrum, typically found between 1600 and 1700 cm⁻¹, is particularly sensitive to the peptide's secondary structure.

For a structure rich in β-turns, such as that expected for this compound, the amide I band is often observed at higher frequencies compared to α-helices or β-sheets. Specifically, a component around 1660-1680 cm⁻¹ is characteristic of the C=O groups involved in the hydrogen bonding of a β-turn. nih.gov The presence of strong intramolecular hydrogen bonds, which are crucial for stabilizing the cyclic structure and the β-turns, can also be inferred from the position and shape of the N-H stretching band (around 3300 cm⁻¹) in the IR spectrum.

Table 4: Representative Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Assignment
Amide I (C=O stretch) ~1675 (strong) ~1675 (medium) β-turn
~1645 (medium) ~1650 (strong) Unordered/Proline C=O
Amide II (N-H bend, C-N stretch) ~1540 (medium) ~1540 (weak) Trans-peptide bond
Amide III ~1240 (weak) ~1240 (medium) β-turn/unordered

Solid-State NMR Spectroscopy for Insoluble or Aggregated Forms of this compound

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the atomic-level structural characterization of molecules in the solid state, including insoluble aggregates, which are often formed by elastin-like peptides. nih.govmdpi.com By using techniques such as magic-angle spinning (MAS), it is possible to obtain high-resolution spectra of solid samples.

For this compound, ¹³C and ¹⁵N ssNMR can provide detailed information about the conformation of the peptide backbone and side chains in an aggregated or crystalline state. The chemical shifts of the ¹³Cα, ¹³Cβ, and carbonyl carbons are particularly sensitive to the local secondary structure. For a β-turn conformation, specific patterns of chemical shifts are expected for the Val, Pro, and Gly residues. nih.govnih.gov For example, the ¹³Cβ chemical shift of proline can distinguish between cis and trans conformations of the X-Pro peptide bond. In elastin-like peptides, the Val-Pro bond is predominantly in the trans conformation. ujms.net

Two-dimensional ssNMR experiments, such as those that correlate the chemical shifts of adjacent nuclei, can be used to determine the connectivity of the amino acid residues and to probe intermolecular contacts in aggregated states.

Table 5: Representative ¹³C Solid-State NMR Chemical Shifts for this compound in an Aggregated State

Amino Acid Atom Expected Chemical Shift (ppm)
Valine (Val) ~58-62
~29-32
C=O ~172-175
Proline (Pro) ~61-64
~30-33
~25-28
~48-51
C=O ~173-176
Glycine (B1666218) (Gly) ~43-46

Peptide Engineering and Design Principles for Cyclo Val Pro Gly 4 Analogs

Rational Design of Cyclic Peptides with Tunable Conformations

The rational design of cyclic peptides to achieve specific, predictable conformations is a cornerstone of peptide engineering. The sequence of a peptide dictates its final structure, and for Cyclo(val-pro-gly)4, the repeating Val-Pro-Gly unit provides a strong conformational predisposition.

The Pro-Gly sequence is a well-established and powerful inducer of β-turns, which are critical secondary structures that redirect the peptide backbone. wikipedia.orgacs.org This inherent tendency is confirmed by the X-ray crystal structure of Cyclo(L-valyl-L-prolylglycyl)4, which reveals a conformation containing two Type II β-turns. nih.gov Cyclization itself is a primary design choice that drastically reduces the conformational freedom of a peptide chain compared to its linear counterpart, leading to a more rigid and pre-organized structure. rsc.org

Further tuning of the conformation can be achieved through sequence modification. The Valine residues in the this compound structure contribute significantly to the molecule's hydrophobic character. Altering these residues provides a direct route to modulating the peptide's properties. For example, substituting Valine with other hydrophobic amino acids of varying bulk (e.g., Alanine, Leucine, Isoleucine) can influence the subtle energetics of folding and packing. Conversely, replacing Valine with hydrophilic or charged residues would dramatically alter the solubility and conformational preferences in aqueous environments. These principles are extensively used in the design of linear elastin-like polypeptides (ELPs) to control their thermo-responsive behavior. wikipedia.orggoogle.com

Molecular dynamics (MD) simulations serve as a critical tool in the rational design process, allowing for the in-silico prediction of conformational ensembles for novel analogs before undertaking complex chemical synthesis. rsc.org

Strategies for Modulating Supramolecular Self-Assembly Properties through Sequence Variation

The ability of peptide molecules to self-assemble into ordered, higher-order structures is a key focus of materials science. Analogs of this compound can be designed to have tailored self-assembly properties by strategically varying their amino acid sequence.

The crystal structure of this compound demonstrates a clear propensity for supramolecular organization. In the solid state, the cyclic molecules stack along a twofold axis, creating distinct hydrophilic and hydrophobic channels that run parallel to the crystal's b-axis. nih.gov This organized packing is a direct result of the peptide's amphiphilic nature, arising from the hydrophobic Valine side chains and the more polar peptide backbone.

This behavior is an analog to the well-known self-assembly of linear ELPs, which exhibit a lower critical solution temperature (LCST). Below this temperature, the peptides are soluble, but above it, they undergo a phase transition to form an aggregated, protein-rich phase known as a coacervate. google.comrsc.orgresearchgate.net This process is driven by an entropically favorable release of structured water molecules from the hydrophobic residues (like Valine) as the peptide chains associate. biorxiv.orgnih.gov

The primary strategy for modulating these properties is sequence variation, particularly at the "guest residue" position (the variable 'Xaa' in the common VPGXG ELP motif). wikipedia.orggoogle.com By applying this principle to this compound analogs, one can tune the assembly characteristics.

Hydrophobicity: Increasing the hydrophobicity of the residue at the Valine position (e.g., substituting with Leucine or Phenylalanine) would be expected to decrease the transition temperature, promoting self-assembly at lower temperatures. Conversely, substitution with a less hydrophobic residue like Alanine would increase the transition temperature. nih.gov

Charge: Introducing charged residues (e.g., Lysine, Glutamic Acid) would generally increase the solubility of the peptide and significantly raise or even abolish the temperature-induced phase transition, unless complementary charges are present to drive electrostatic assembly. wikipedia.org

The following table summarizes established findings on how guest residue choice in linear VPGXG ELPs affects transition temperatures, a principle directly applicable to the design of this compound analogs.

Guest Residue (Xaa in VPGXG)Relative HydrophobicityEffect on Transition Temperature (Tt)
Glycine (B1666218) (Gly)LowHigh Tt
Alanine (Ala)
Serine (Ser)
Valine (Val)
Leucine (Leu)
Isoleucine (Ile)
Phenylalanine (Phe)HighLow Tt

Incorporation of Non-Standard Amino Acids and Pseudopeptides to Influence Structure

To further expand the structural and functional possibilities of this compound analogs, designers can incorporate non-standard amino acids and pseudopeptides. These elements introduce conformational constraints or functionalities not accessible with the 20 canonical amino acids. researchgate.net

Key strategies include:

N-Alkylation: Methylating the backbone amide nitrogen (e.g., creating an N-methylglycine or N-methylvaline) removes a hydrogen bond donor. This modification can be used to disrupt specific hydrogen bonding patterns, prevent aggregation, and increase membrane permeability.

Peptide Bond Isosteres: The amide bond can be replaced with a surrogate that imparts resistance to proteolytic degradation. A common example is the 1,2,3-triazole ring, formed via a "click chemistry" reaction. This linkage can mimic the trans conformation of a peptide bond and enhance the metabolic stability of the cyclic peptide. researchgate.net

Sugar Amino Acids (SAAs): SAAs are carbohydrate-based building blocks that can be incorporated into a peptide sequence. researchgate.net Their rigid ring structures act as potent conformational constraints, capable of inducing specific and predictable turn structures in the peptide backbone.

The table below outlines potential modifications and their likely impact on the structure of a this compound analog.

Modification TypeExamplePotential Influence on Structure
D-Amino AcidReplacing L-Pro with D-ProAlters β-turn type; changes global conformation.
N-AlkylationN-Methyl-ValineDisrupts H-bonding; can favor cis-amide bond; alters packing.
Alkene LinkageRing-closing metathesisCreates a rigid, covalent hydrocarbon bridge to constrain conformation.
Triazole LinkageClick chemistry surrogateEnhances proteolytic stability; acts as a trans-peptide bond mimic. researchgate.net
Sugar Amino AcidSAA incorporationIntroduces a rigid scaffold to enforce a specific turn geometry. researchgate.net

Structure-Based Design of Cyclic Peptides with Enhanced Specificity or Stability

Structure-based design is a powerful paradigm that uses high-resolution structural information to guide the creation of molecules with improved properties. The existence of a solved crystal structure for this compound provides an ideal foundation for this approach. nih.gov

With the three-dimensional coordinates of the peptide, researchers can use computational modeling to visualize how specific modifications would affect the molecule's interaction with a biological target. For instance, if this compound were to be developed as an inhibitor for a specific enzyme, the Valine residues could be systematically replaced in a computer model with other functional groups to maximize binding affinity in the enzyme's active site. This avoids the trial-and-error of synthesizing large libraries of compounds and focuses efforts on candidates with the highest predicted efficacy.

Conclusion and Future Research Directions

Summary of Key Structural and Supramolecular Insights into Cyclo(val-pro-gly)4

This compound is a synthetic cyclic dodecapeptide that has garnered interest within the scientific community due to its relationship with elastin-mimetic sequences and its potential as a building block for novel supramolecular structures. Structural analyses, primarily through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational energy calculations, have provided foundational insights into its conformational preferences.

In non-polar solvents, related cyclic peptides with similar repeating units, such as cyclo(L-Val-L-Pro-Gly-L-Val-L-Pro-Gly), have been shown to adopt defined secondary structures. These are often characterized by the presence of β-turns, which are stabilized by intramolecular hydrogen bonds. For instance, in a related hexapeptide, a β-turn involving a Val-Pro-Gly sequence has been observed. Conformational studies on a valinomycin (B1682140) analogue, cyclo(L-Val-Gly-Gly-L-Pro)3, revealed a C3-symmetric conformer in less polar solvents, stabilized by intramolecular hydrogen bonds involving glycine (B1666218) residues. nih.gov However, in more polar solvents like acetonitrile, this structure is disrupted, and the peptide exists in multiple conformations until cation binding induces a more ordered, bracelet-like structure. nih.gov

The supramolecular chemistry of this compound and its analogues is largely dictated by their ability to self-assemble and interact with other molecules, particularly ions. The presence of proline residues can induce γ-turn structures, creating a cavity with inwardly-pointing carbonyl oxygens that can bind cations. rsc.org This ion-binding capability is a key feature of related cyclic peptides, which can form complexes with metal ions and ammonium (B1175870) salts of amino acid esters through hydrogen bonding between the guest's N-H groups and the peptide's carbonyl groups. mdpi.com The self-assembly of such cyclic peptides can lead to the formation of higher-order structures like peptide nanotubes through intermolecular hydrogen bonding. rsc.org The hydrophobicity of the valine side chains also plays a crucial role in the packing and organization of these self-assembled structures. rsc.org

FeatureStructural InsightsSupramolecular Insights
Conformation Adopts defined secondary structures (e.g., β-turns, γ-turns) stabilized by intramolecular hydrogen bonds, particularly in non-polar environments. nih.govConformational flexibility allows for induced-fit binding of ions and other small molecules. nih.gov
Key Residues Proline residues are crucial for inducing turns. Valine residues contribute to the overall shape and hydrophobicity. Glycine provides conformational flexibility.The arrangement of carbonyl oxygens creates a central cavity capable of binding cations. rsc.org
Self-Assembly The cyclic nature provides a scaffold for predictable folding.Forms higher-order structures like nanotubes through intermolecular hydrogen bonding and hydrophobic interactions. rsc.orgrsc.org
Ion Binding The peptide backbone can coordinate with cations, leading to significant conformational changes.Selectively binds cations, a property that can be tuned by modifying the peptide sequence. nih.govmdpi.com

Unresolved Questions and Challenges in Cyclic Peptide Research Relevant to this compound

Despite the progress made, several unresolved questions and challenges remain in the field of cyclic peptide research that are directly relevant to understanding and utilizing this compound.

One of the primary challenges lies in achieving complete and unambiguous characterization of the conformational landscape of flexible cyclic peptides in solution. While NMR provides valuable data, it often represents an average of multiple co-existing conformations. Pinpointing the specific structures responsible for particular functions, such as ion transport or catalysis, remains a significant hurdle.

Furthermore, predicting the self-assembly pathways of cyclic peptides to form desired supramolecular architectures is still an empirical science to a large extent. While general principles are understood, the subtle interplay of sequence, solvent, temperature, and concentration on the final assembled structure is not fully predictable. For instance, how can we rationally design a sequence variant of this compound to reliably form, for example, a nanotube of a specific diameter or a vesicle with particular permeability?

Another challenge is the synthesis of asymmetrically modified cyclic peptides. While the synthesis of the basic cyclic peptide is established, the regioselective modification of the ring to introduce specific functionalities for targeted applications remains a complex synthetic problem. This limits the ability to create, for instance, a cyclic peptide with a specific binding site on one face and a reactive group for surface attachment on the other.

Finally, understanding the dynamic nature of these molecules and their assemblies is crucial. How do these cyclic peptides behave at interfaces, within lipid membranes, or in the crowded environment of a biological system? The transition from well-defined laboratory conditions to more complex, real-world environments presents a significant knowledge gap.

Emerging Methodologies for Studying Complex Cyclic Peptide Systems

To address the aforementioned challenges, several emerging methodologies are being developed and applied to the study of complex cyclic peptide systems like this compound.

Advanced Spectroscopic and Structural Methods:

Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large protein complexes, advances in cryo-EM are making it increasingly applicable to smaller, ordered assemblies of molecules like peptide nanotubes, providing near-atomic resolution insights into their structure.

Solid-State NMR (ssNMR): For studying the structure of self-assembled, non-crystalline materials, ssNMR is a powerful technique that can provide information on peptide conformation and intermolecular packing.

Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique offers ultrafast snapshots of molecular structure and dynamics, allowing researchers to track conformational changes in real-time, providing a more detailed picture than traditional NMR.

Computational and Data-Driven Approaches:

Enhanced Sampling Molecular Dynamics (MD) Simulations: Techniques like metadynamics and replica-exchange MD are becoming more powerful in exploring the vast conformational space of flexible cyclic peptides, helping to identify and characterize transient or low-population states that may be functionally important.

Machine Learning and Artificial Intelligence (AI): AI is being used to predict peptide properties, design new sequences with desired self-assembling characteristics, and analyze complex spectroscopic data to extract structural information.

Advanced Synthetic and Analytical Techniques:

Flow Chemistry: The use of microfluidic reactors for peptide synthesis and cyclization can offer better control over reaction conditions, leading to higher yields and purities.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape, providing an additional dimension of information to traditional mass spectrometry. It can be used to separate and characterize different conformers of a cyclic peptide in the gas phase.

Potential for Design of Advanced Supramolecular Materials based on this compound Scaffold

The unique structural and supramolecular properties of the this compound scaffold open up exciting possibilities for the design of advanced functional materials.

Biomimetic Ion Channels and Pores: By functionalizing the interior of self-assembled nanotubes of this compound analogues, it may be possible to create synthetic channels with selective ion transport properties, mimicking the function of natural ion channels. These could have applications in biosensing, water purification, and drug delivery.

Responsive Materials: The conformational changes induced by ion binding or changes in the environment (e.g., pH, temperature) can be harnessed to create "smart" materials. For example, a hydrogel made from cross-linked this compound could be designed to swell or shrink in response to the presence of a specific metal ion, acting as a sensor or an actuator. The elastin-like sequence (Val-Pro-Gly) is known to exhibit a temperature-dependent phase transition, a property that could be engineered into materials for thermally triggered drug release. rsc.org

Scaffolds for Tissue Engineering: The biocompatibility and self-assembling nature of peptides make them attractive candidates for creating scaffolds that mimic the extracellular matrix. This compound-based materials could be designed to promote cell adhesion, proliferation, and differentiation, potentially finding use in regenerative medicine.

Catalysis: By incorporating catalytic residues into the cyclic peptide ring, it may be possible to create "nanozymes" where the cyclic peptide scaffold provides a defined environment for a chemical reaction to occur, similar to the active site of an enzyme. The conformational control offered by the cyclic structure could lead to high selectivity and efficiency.

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Cyclo(val-pro-gly)₄, and how can researchers optimize yield and purity?

  • Methodological Answer : Cyclo(val-pro-gly)₄ synthesis typically employs solid-phase peptide synthesis (SPPS) followed by cyclization via intramolecular amide bond formation. Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature, and coupling reagents) to enhance cyclization efficiency. Purity can be improved using reversed-phase HPLC with gradient elution, monitoring UV absorbance at 220 nm for peptide bonds. Researchers should validate purity via mass spectrometry (e.g., ESI-MS) and NMR spectroscopy to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing Cyclo(val-pro-gly)₄’s structural and conformational properties?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY, TOCSY) is critical for resolving backbone conformations and side-chain interactions in solution. X-ray crystallography provides high-resolution structural data in solid states, as demonstrated in studies of analogous cyclic peptides like Cyclo(Pro-Gly)₃ . Mass spectrometry (MS) with electrospray ionization (ESI-MS) confirms molecular weight and detects impurities. Circular dichroism (CD) spectroscopy can monitor solvent-dependent conformational changes .

Q. What challenges arise in quantifying Cyclo(val-pro-gly)₄ in biological matrices without reference standards?

  • Methodological Answer : Quantification without standards requires surrogate calibration using structurally similar compounds (e.g., Cyclo(Pro-Arg) for Cyclo(val-pro-gly)₄). Researchers can estimate concentrations via response factors derived from analogous cyclic peptides in LC-MS/MS. Normalization to internal standards (e.g., deuterated analogs) improves accuracy, though cross-validation with orthogonal methods (e.g., NMR integration) is recommended to address matrix effects .

Advanced Research Questions

Q. How do computational models like molecular dynamics (MD) simulations elucidate Cyclo(val-pro-gly)₄’s conformational dynamics in varying solvent environments?

  • Methodological Answer : MD simulations (e.g., using AMBER or GROMACS) parameterize force fields (e.g., CHARMM36) to model peptide-solvent interactions. Simulations in explicit solvents (e.g., water, DMSO) reveal energetically stable conformers and transition states. Free energy landscapes (FELs) derived from principal component analysis (PCA) identify dominant conformational clusters. Validation against experimental NMR data (e.g., NOE restraints) ensures model reliability .

Q. What experimental strategies address discrepancies in Cyclo(val-pro-gly)₄’s reported bioactivity across different cell lines or in vivo models?

  • Methodological Answer : Contradictions may stem from variations in membrane permeability, receptor expression, or metabolic stability. Researchers should standardize assay conditions (e.g., pH, temperature) and include positive controls (e.g., known ion channel modulators). Comparative studies using isotopic labeling (e.g., ¹⁵N/¹³C) can track peptide degradation pathways. Meta-analyses of dose-response curves and statistical tests (e.g., ANOVA with post hoc corrections) identify confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.